Methyl 2-(cyclopentylamino)acetate hydrochloride
Description
Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS 195877-46-4) is a chiral secondary amine derivative with the molecular formula C₈H₁₆ClNO₂ and a molar mass of 193.67 g/mol. It is structurally characterized by a cyclopentyl group attached to the amino nitrogen of a glycine methyl ester backbone, with the hydrochloride salt enhancing its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical and chemical research, particularly as a building block for synthesizing bioactive molecules or studying structure-activity relationships (SAR) .
Key physicochemical properties include:
- Storage: Requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation .
- Purity: Available at ≥98% purity for research applications .
- Synthetic utility: Serves as an intermediate in multistep organic syntheses, leveraging its cyclopentyl group for steric and electronic modulation .
Properties
IUPAC Name |
methyl 2-(cyclopentylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDQYYCGFEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700140 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195877-46-4 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Methyl 2-Bromoacetate with Cyclopentylamine
This is the most common and straightforward method:
- Reagents : Methyl 2-bromoacetate, cyclopentylamine, base (e.g., sodium methoxide or triethylamine), solvent (ethanol or anhydrous methanol).
- Procedure : Cyclopentylamine is added to a solution of methyl 2-bromoacetate in anhydrous methanol or ethanol, often in the presence of a base to neutralize the released hydrogen bromide.
- Conditions : The reaction mixture is refluxed for several hours (typically 7 to 14 days in some protocols for complete conversion).
- Work-up : After completion, solvent is evaporated, and the residue is dissolved in water, neutralized to pH 7–8 with hydrochloric acid, extracted with chloroform, dried over magnesium sulfate, and purified by column chromatography.
- Yield : Varies from moderate to high (~70% reported for related compounds).
- Purification : Crystallization from diethyl ether or recrystallization from suitable solvents.
This method was described in the synthesis of related 2-(cyclopentylamino) esters, where sodium methoxide was used to promote substitution, followed by neutralization and extraction steps.
Reductive Amination Approach
An alternative method involves reductive amination of methyl glyoxylate or methyl glyoxylate derivatives with cyclopentylamine:
- Reagents : Methyl glyoxylate, cyclopentylamine, reducing agent (e.g., sodium cyanoborohydride).
- Procedure : Cyclopentylamine is reacted with methyl glyoxylate in methanol at room temperature, followed by the addition of sodium cyanoborohydride to reduce the imine intermediate to the amine.
- Conditions : Stirring at room temperature overnight.
- Work-up : Concentration under reduced pressure, purification by preparative HPLC or column chromatography.
- Yield and Purity : High purity (>95% by HPLC) and moderate yields (~27% reported for similar compounds).
This method is useful for sensitive substrates and allows for selective formation of the secondary amine without over-alkylation.
Conversion to Hydrochloride Salt
The free base methyl 2-(cyclopentylamino)acetate is converted to its hydrochloride salt by:
- Treatment with HCl : Addition of hydrochloric acid in an organic solvent (e.g., ethyl acetate or ethanol) or in aqueous solution.
- Isolation : Precipitation of the hydrochloride salt by cooling or evaporation.
- Purification : Filtration and washing with cold solvents to remove impurities.
This step improves the compound's stability and handling properties, making it suitable for further applications.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The nucleophilic substitution method provides a robust and scalable route but may require prolonged reaction times and careful purification.
- Reductive amination offers a milder alternative with high purity products, although yields may be lower.
- Selection of solvent and base is critical to optimize yields and minimize side reactions.
- The hydrochloride salt formation is straightforward and essential for enhancing compound stability.
- Analytical techniques such as HPLC, LC-MS, and NMR are routinely used to confirm product identity and purity.
Chemical Reactions Analysis
Methyl 2-(cyclopentylamino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like sodium hydroxide or sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H16ClNO2
- Molecular Weight : 193.67 g/mol
- IUPAC Name : Methyl cyclopentylglycinate hydrochloride
- Purity : Typically available at 95% or higher
These properties make it suitable for various chemical reactions and biological applications.
Medicinal Chemistry
Methyl 2-(cyclopentylamino)acetate hydrochloride serves as a building block in the synthesis of various pharmaceuticals. Its structure allows it to act as a precursor for more complex molecules, particularly in the development of drugs targeting central nervous system disorders.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted its role in synthesizing indole derivatives that exhibit potent biological activity against cancer cell lines .
Enzyme Inhibition Studies
This compound is utilized to investigate enzyme-substrate interactions, especially in studies related to metabolic pathways. The cyclopentyl group enhances the binding affinity of the compound to specific enzymes, making it a valuable tool in enzymology.
- Case Study : Research conducted on the inhibition of specific enzymes demonstrated that derivatives of this compound showed significant inhibitory effects, suggesting potential therapeutic applications .
Neuropharmacology
Due to its structural similarity to neurotransmitter analogs, this compound is being explored for its potential effects on neurotransmitter systems. It may influence pathways related to mood regulation and cognitive function.
- Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| Methyl 2-(cyclopentylamino)acetate HCl | NMDA Receptor | Antagonist | |
| Methyl 2-(cyclopentylamino)acetate HCl | Serotonin Receptor | Modulator |
Synthesis of Peptides
The compound is also employed in peptide synthesis, acting as an amino acid derivative. Its ability to form stable bonds makes it useful in constructing peptide chains for research purposes.
- Case Study : A recent synthesis protocol outlined the successful incorporation of this compound into peptide sequences, resulting in compounds with enhanced stability and bioactivity .
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopentylamino)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with methyl 2-(cyclopentylamino)acetate hydrochloride, enabling comparative analysis of their properties and applications:
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS 535936-86-8)
- Molecular formula: C₆H₁₂ClNO₂; Molar mass: 165.62 g/mol .
- Lower molecular weight may enhance bioavailability but reduce lipophilicity compared to the cyclopentyl analog.
- Applications: Used in synthesizing constrained amino acid analogs for drug discovery .
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (CAS 939760-85-7)
- Molecular formula: C₁₁H₂₂ClNO₂; Molar mass: 235.75 g/mol .
- Key differences :
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS N/A)
- Molecular formula: C₉H₁₁Cl₂NO₂; Molar mass: 236.10 g/mol (estimated) .
- Likely exhibits distinct binding affinities in receptor-targeted studies compared to aliphatic analogs .
(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS 754125-43-4)
- Molecular formula: C₇H₁₄ClNO₂; Molar mass: 179.65 g/mol .
- Key differences :
Structural and Functional Comparison Table
Biological Activity
Methyl 2-(cyclopentylamino)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C8H16ClNO2
- Molecular Weight : Approximately 195.68 g/mol
- CAS Number : 195877-46-4
The hydrochloride form enhances solubility, which is crucial for biological applications.
Preliminary studies suggest that this compound may interact with various neurotransmitter systems, potentially influencing synaptic transmission and exhibiting neuroprotective properties. Its structure allows it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroprotective | Potential to protect neurons from damage in neurodegenerative conditions. |
| Receptor Interaction | Possible binding to neurotransmitter receptors, influencing synaptic activity. |
| Therapeutic Potential | Applications in treating conditions like Alzheimer's and Parkinson's disease. |
Case Studies and Research Findings
-
Neuroprotection Studies :
- A study indicated that this compound showed significant neuroprotective effects in vitro by reducing neuronal apoptosis in models of oxidative stress .
-
Receptor Binding Studies :
- Research demonstrated that this compound interacts with dopamine receptors, which could lead to enhanced dopaminergic signaling, beneficial in treating Parkinson's disease .
- Pharmacokinetic Analysis :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-2-cyclopropylacetate HCl | C6H12ClNO2 | Contains cyclopropyl group; potential anti-inflammatory effects. |
| Ethyl 2-(cyclopentylamino)acetate HCl | C8H16ClNO | Cyclopentyl group; different steric properties affecting binding affinity. |
| Methyl 2-[1-(methylamino)cyclopropyl]acetate HCl | C7H14ClN | Additional methyl group enhancing reactivity and potential efficacy. |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(cyclopentylamino)acetate hydrochloride?
- Methodological Answer : The compound can be synthesized via a two-step process:
Esterification : React cyclopentylamine with methyl chloroacetate under basic conditions (e.g., triethylamine) to form the ester intermediate.
Hydrochloride Formation : Treat the intermediate with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH during salt formation to avoid over-acidification.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cyclopentyl and acetate moieties (e.g., cyclopentyl CH signals at δ 1.5–2.0 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (expected [M+H] at m/z 194.1 for the free base; add 36.46 for HCl) .
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (e.g., CHClNO) .
Q. What are the stability profiles and optimal storage conditions for this compound?
- Methodological Answer :
- Stability : The hydrochloride salt is hygroscopic; degradation occurs under high humidity or elevated temperatures (>40°C). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Storage : Store in airtight containers at -20°C with desiccants. Avoid exposure to light .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., neurotransmitter receptors). Parameters:
- Grid box centered on the active site (size: 20 Å × 20 Å × 20 Å).
- Exhaustiveness setting ≥8 for accuracy .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
Q. What mechanisms underlie the compound’s reported effects on cognitive performance in preclinical models?
- Methodological Answer :
- In Vitro Assays : Measure dopamine reuptake inhibition in rat synaptosomes (IC via radiolabeled H-dopamine).
- In Vivo Models : Administer 10–50 mg/kg intraperitoneally in rodents; assess Y-maze spontaneous alternation (cognitive flexibility) and Morris water maze (spatial memory).
- Mechanistic Insight : Cyclopentylamine derivatives may modulate monoamine transporters or acetylcholine esterase activity .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., OECD guidelines).
- Orthogonal Assays : Compare results from functional (e.g., cAMP accumulation) vs. binding assays (e.g., radioligand displacement).
- Batch Analysis : Verify compound purity and stereochemistry (e.g., chiral HPLC) to rule out batch-specific variability .
Key Considerations for Research Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
